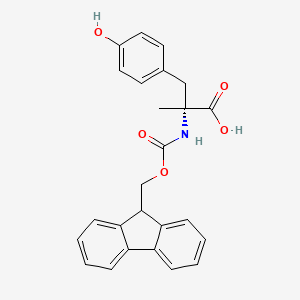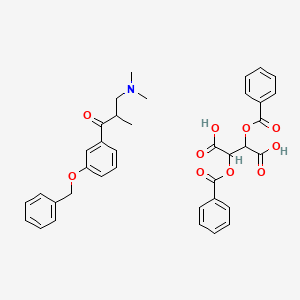![molecular formula C46H62N2O10 B13392122 (1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAFit2 is a potent and selective inhibitor of the FK506 binding protein 51 (FKBP51). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of chronic pain, stress-related disorders, and neuropathic pain. FKBP51 is involved in the downstream response to glucocorticoid release in the body, and its inhibition by SAFit2 has shown promising results in alleviating symptoms associated with chronic stress and pain .
Preparation Methods
The synthesis of SAFit2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups to achieve the desired chemical properties. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods for SAFit2 are still under development, with ongoing research focused on optimizing the synthesis process for large-scale production .
Chemical Reactions Analysis
SAFit2 undergoes several types of chemical reactions, including:
Oxidation: SAFit2 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: SAFit2 can participate in substitution reactions where one or more functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
SAFit2 has a wide range of scientific research applications, including:
Chemistry: SAFit2 is used as a tool compound to study the role of FKBP51 in various biochemical pathways.
Biology: The compound is employed in research to understand the molecular mechanisms underlying stress responses and pain modulation.
Medicine: SAFit2 has shown potential as a therapeutic agent for treating chronic pain, depression, anxiety, and other stress-related disorders.
Industry: While still in the research phase, SAFit2 holds promise for industrial applications in the development of new pain relief medications and stress management therapies
Mechanism of Action
SAFit2 exerts its effects by inhibiting FKBP51, a protein involved in the regulation of glucocorticoid signaling. By blocking FKBP51, SAFit2 reduces the activation of the NF-κB pathway, leading to decreased levels of pro-inflammatory cytokines and chemokines. This results in reduced neuroinflammation and alleviation of pain symptoms. Additionally, SAFit2 desensitizes the TRPV1 channel, which plays a crucial role in pain perception, further contributing to its analgesic effects .
Comparison with Similar Compounds
SAFit2 is unique in its high selectivity and potency as an FKBP51 inhibitor. Similar compounds include:
Sirolimus: An immunosuppressant drug that also targets FKBP proteins but with different selectivity.
Tacrolimus: Another immunosuppressant with broader FKBP inhibition. Compared to these compounds, SAFit2 offers a more targeted approach, making it a promising candidate for specific therapeutic applications
Properties
Molecular Formula |
C46H62N2O10 |
|---|---|
Molecular Weight |
803.0 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C46H62N2O10/c1-51-39-20-18-32(28-40(39)52-2)17-19-38(34-14-11-15-36(29-34)57-27-24-47-22-25-56-26-23-47)58-46(50)37-16-9-10-21-48(37)45(49)43(33-12-7-6-8-13-33)35-30-41(53-3)44(55-5)42(31-35)54-4/h11,14-15,18,20,28-31,33,37-38,43H,6-10,12-13,16-17,19,21-27H2,1-5H3 |
InChI Key |
ZDBWLRLGUBSLPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCCN3CCOCC3)OC(=O)C4CCCCN4C(=O)C(C5CCCCC5)C6=CC(=C(C(=C6)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


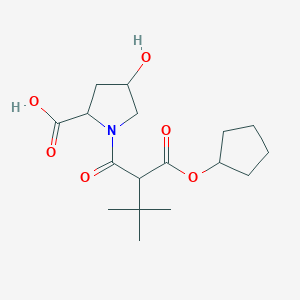
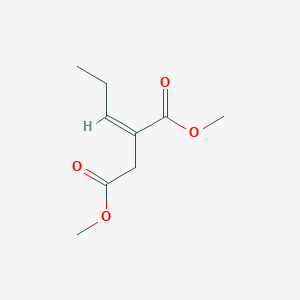

![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2H-furan-5-one](/img/structure/B13392056.png)
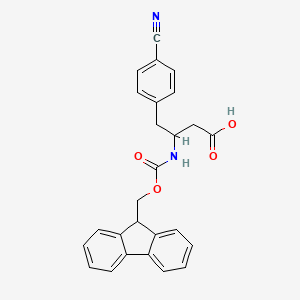
![3-[2-(5,5,8a-trimethylspiro[3,4,4a,6,7,8-hexahydro-1H-naphthalene-2,2'-oxirane]-1-yl)ethylidene]oxolan-2-one](/img/structure/B13392073.png)
![(7S,23Z)-4-hydroxy-7-[(1R,2E)-1-hydroxy-2-hexadecen-1-yl]-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphadotriacont-23-en-1-aminium4-OxideInnerSalt](/img/structure/B13392076.png)
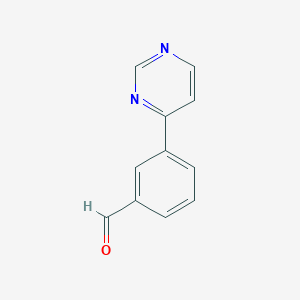
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)

![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
